

Application Notes & Protocols: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine

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Compound of Interest

Compound Name: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine

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A Versatile Heterocyclic Building Block for Advanced Synthesis and Drug Discovery

Introduction: The Strategic Value of the Pyrazolopyridine Core

The pyrazolopyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its role as a "hinge-binding" core in a multitude of kinase inhibitors.[1][2] Its structural resemblance to purine bases allows it to form key hydrogen bond interactions within the ATP-binding site of kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases.[1][3] Within this class, **5-Chloro-2-methylpyrazolo[4,3-b]pyridine** has emerged as a particularly valuable and versatile synthetic building block. Its pre-functionalized structure offers two primary, orthogonal sites for chemical modification: the reactive 5-chloro substituent, ideal for carbon-carbon and carbon-heteroatom bond formation, and the pyrazole ring, which can be further functionalized if required. This guide provides an in-depth look at the physicochemical properties, key synthetic applications, and detailed experimental protocols for leveraging this powerful intermediate in research and drug development.

Physicochemical Properties

A thorough understanding of a building block's physicochemical properties is fundamental to its effective use in synthesis, guiding decisions on reaction conditions, solvent selection, and purification strategies.

Property	Value	Source
CAS Number	2489461-15-4	[4]
Molecular Formula	C ₇ H ₆ ClN ₃	[4]
Molecular Weight	167.60 g/mol	[4]
Purity	≥95% (Typical)	[4]
SMILES	CN1C=C2N=C(Cl)C=CC2=N1	[4]
Appearance	Off-white to yellow solid (Typical)	-
Solubility	Soluble in common organic solvents (e.g., DCM, DMF, Dioxane)	-

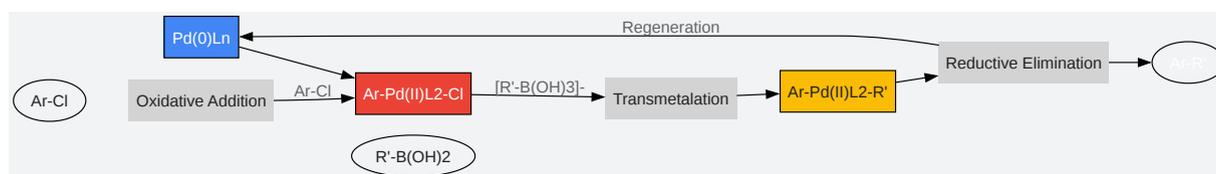
Core Synthetic Transformations & Mechanistic Rationale

5-Chloro-2-methylpyrazolo[4,3-b]pyridine is primarily utilized in two major classes of reactions that take advantage of the electrophilic nature of the C5 position, which is enhanced by the electron-withdrawing effect of the pyridine nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its reliability in forming C-C bonds.[5][6] For a substrate like **5-Chloro-2-methylpyrazolo[4,3-b]pyridine**, this reaction is exceptionally powerful for introducing aryl, heteroaryl, or vinyl diversity at the 5-position. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step, which is often rate-limiting in palladium-catalyzed cycles.[6]

Mechanism Overview: The generally accepted catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the aryl-chloride bond, followed by transmetalation with an activated boronic acid species, and concluding with reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[6]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (S_NAr)

The chlorine atom at the C5 position of the pyrazolopyridine core is activated towards nucleophilic aromatic substitution (S_NAr).^{[7][8]} The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack, particularly when the attack occurs at positions para (C5) or ortho (C3) to the nitrogen.^{[9][10]} This reaction is a straightforward and often metal-free method for introducing amines, alkoxides, and thiolates, which are crucial functional groups in many bioactive molecules.

Mechanism Rationale: The S_NAr reaction proceeds via a two-step addition-elimination mechanism.^[11] A nucleophile adds to the carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. The leaving group (chloride) is then eliminated, restoring the aromaticity of the ring system.^[11]

Caption: Generalized workflow for the S_NAr reaction.

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrates and available equipment.

Protocol 1: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid

This protocol details the synthesis of 5-(4-methoxyphenyl)-2-methylpyrazolo[4,3-b]pyridine.

Materials:

- **5-Chloro-2-methylpyrazolo[4,3-b]pyridine** (1.0 equiv)
- 4-Methoxyphenylboronic acid (1.2 equiv)
- Palladium(II) acetate [Pd(OAc)₂] (0.025 equiv)
- A suitable phosphine ligand (e.g., SPhos, XPhos) (0.05 equiv)
- Potassium carbonate (K₂CO₃) (2.5 equiv)
- 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Anhydrous sodium sulfate
- Ethyl acetate
- Brine

Procedure:

- To a dry Schlenk flask, add **5-Chloro-2-methylpyrazolo[4,3-b]pyridine**, 4-methoxyphenylboronic acid, and potassium carbonate.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- In a separate vial, dissolve Pd(OAc)₂ and the phosphine ligand in a portion of the 1,4-dioxane.
- Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and water.

- Heat the reaction mixture to 80-100 °C with vigorous stirring.^[12] Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
- Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.^[12]

Protocol 2: Nucleophilic Aromatic Substitution with Morpholine

This protocol describes the synthesis of 2-methyl-5-(morpholin-4-yl)pyrazolo[4,3-b]pyridine.

Materials:

- **5-Chloro-2-methylpyrazolo[4,3-b]pyridine** (1.0 equiv)
- Morpholine (2.0-3.0 equiv)
- A suitable base (e.g., N,N-Diisopropylethylamine - DIPEA) (1.5 equiv)
- N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine

Procedure:

- Dissolve **5-Chloro-2-methylpyrazolo[4,3-b]pyridine** in DMF or DMSO in a sealable reaction vessel.

- Add morpholine and DIPEA to the solution.
- Seal the vessel and heat the reaction mixture to 100-120 °C.
- Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
- After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).
- Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine, to remove residual DMF/DMSO and base.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography or recrystallization to yield the final compound.

Applications in Kinase Inhibitor Synthesis

The pyrazolopyridine core is a key component in numerous kinase inhibitors targeting enzymes like Pim, TRK, and c-Met.^{[1][3][13]} The ability to readily diversify the 5-position of **5-Chloro-2-methylpyrazolo[4,3-b]pyridine** via the reactions described above allows for the rapid generation of compound libraries. These libraries can be screened to optimize potency, selectivity, and pharmacokinetic properties, accelerating the drug discovery process. For instance, coupling with various aryl or heteroaryl groups can explore different pockets within the kinase active site, while substitution with amines can improve solubility and introduce new hydrogen bonding interactions.

Conclusion

5-Chloro-2-methylpyrazolo[4,3-b]pyridine is a high-value synthetic intermediate with well-defined reactivity. Its utility in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions provides chemists with reliable and versatile methods to construct complex molecular architectures. The protocols and mechanistic insights provided herein serve as a practical guide for researchers in medicinal chemistry and organic synthesis to effectively utilize this building block in their discovery programs.

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